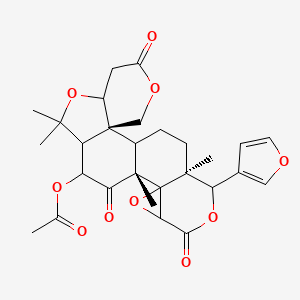

6beta-Acetoxy-5-epilimonin

説明

6β-Acetoxy-5-epilimonin (C30H38O9, molecular weight 542.63 g/mol) is a limonoid derivative isolated from Evodia rutaecarpa (Wu Zhu Yu), a plant widely used in traditional Chinese medicine . Structurally, it belongs to the class of tetranortriterpenoids, characterized by a highly oxidized limonoid core. The compound features an acetoxy group at the β-position of the C6 carbon and a unique 5-epi configuration, distinguishing it from other limonoids.

特性

分子式 |

C28H32O10 |

|---|---|

分子量 |

528.5 g/mol |

IUPAC名 |

[(2R,13R,20S)-19-(furan-3-yl)-9,9,13,20-tetramethyl-5,12,17-trioxo-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosan-11-yl] acetate |

InChI |

InChI=1S/C28H32O10/c1-13(29)35-18-19-24(2,3)37-16-10-17(30)34-12-27(16,19)15-6-8-25(4)21(14-7-9-33-11-14)36-23(32)22-28(25,38-22)26(15,5)20(18)31/h7,9,11,15-16,18-19,21-22H,6,8,10,12H2,1-5H3/t15?,16?,18?,19?,21?,22?,25-,26-,27-,28?/m0/s1 |

InChIキー |

IHOHGVDNDQTZGL-YCQINRHASA-N |

異性体SMILES |

CC(=O)OC1C2[C@@]3(COC(=O)CC3OC2(C)C)C4CC[C@]5(C(OC(=O)C6C5([C@@]4(C1=O)C)O6)C7=COC=C7)C |

正規SMILES |

CC(=O)OC1C2C(OC3C2(COC(=O)C3)C4CCC5(C(OC(=O)C6C5(C4(C1=O)C)O6)C7=COC=C7)C)(C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6beta-Acetoxy-5-epilimonin typically involves the extraction from natural sources such as the root bark of Evodia glauca . The extraction process includes maceration with solvents like ethanol, ethyl acetate, and hexane to obtain crude extracts . These extracts are then purified using chromatographic techniques to isolate the compound.

Industrial Production Methods: Industrial production of 6beta-Acetoxy-5-epilimonin is not well-documented, but it generally follows similar extraction and purification processes as described for laboratory-scale synthesis. The scalability of these methods depends on the availability of the natural source and the efficiency of the extraction and purification processes.

化学反応の分析

Types of Reactions: 6beta-Acetoxy-5-epilimonin undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize 6beta-Acetoxy-5-epilimonin.

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

科学的研究の応用

6beta-Acetoxy-5-epilimonin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

作用機序

The mechanism of action of 6beta-Acetoxy-5-epilimonin involves its interaction with molecular targets and pathways in biological systems. It exerts cytotoxic effects by inducing apoptosis in tumor cells through the activation of specific signaling pathways . Additionally, its anti-platelet aggregation activity is mediated by inhibiting platelet activation and aggregation processes .

類似化合物との比較

Structural Analogues within Evodia rutaecarpa

6β-Acetoxy-5-epilimonin shares its biosynthetic origin with several structurally related limonoids. Key comparisons include:

Key Observations :

- Stereochemical Differences : The 6β-acetoxy isomer differs from 6α-acetoxy-5-epilimonin in the spatial orientation of the acetoxy group at C5. This stereochemical variation may influence interactions with chiral biological targets, such as enzymes or receptors .

- Functional Group Variations: Compared to obacunone and obaculactone, 6β-Acetoxy-5-epilimonin lacks a furan or lactone ring but retains the acetoxy substituent.

- Molecular Weight: 6β-Acetoxy-5-epilimonin has a higher molecular weight than obacunone and obaculactone, attributable to the acetoxy group and additional oxygen atoms.

Physicochemical and Bioactivity Implications

- Solubility: The acetoxy group in 6β-Acetoxy-5-epilimonin may reduce aqueous solubility compared to hydroxylated limonoids (e.g., obaculactone) but enhance solubility in organic solvents.

- Bioactivity : While explicit data on bioactivity are unavailable in the provided evidence, the 5-epi configuration and acetoxy substitution could modulate interactions with cellular targets. For example, the 5-epi configuration might alter binding affinity to proteins involved in inflammation or apoptosis.

Broader Context of 6β-Substituted Compounds

Such substitutions often enhance metabolic stability or target specificity . However, 6β-Acetoxy-5-epilimonin’s triterpenoid skeleton distinguishes its mechanism from steroid-based molecules.

生物活性

6β-Acetoxy-5-epilimonin is a compound belonging to the class of limonoids, which are known for their diverse biological activities. This article explores the biological activity of 6β-acetoxy-5-epilimonin, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C28H32O10

- CAS Number : 115458-73-6

- IUPAC Name : (2aR,3S,4aR,4bR,5aS,8S,8aS,10aR,10bR,14aS)-3-(acetyloxy)-8-(3-hydroxy-1-methyl-2-butenyl)-1,2,3,4,4a,5,6,7,8-octahydro-1H-naphthalen-1-one

Anticancer Activity

Research has indicated that 6β-acetoxy-5-epilimonin exhibits significant anticancer properties. A study demonstrated its cytotoxic effects on various human cancer cell lines. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 (leukemia) | 1.02 | Induction of apoptosis |

| A-549 (lung cancer) | 1.35 | Inhibition of cell cycle progression |

These findings suggest that 6β-acetoxy-5-epilimonin may serve as a potential candidate for developing anticancer therapies.

Antimicrobial Activity

The compound also displays antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for selected strains are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 75 |

This antimicrobial property indicates its potential use in treating infections caused by resistant bacterial strains.

Anti-inflammatory Effects

6β-Acetoxy-5-epilimonin has been shown to exhibit anti-inflammatory effects in various models. It reduces the production of pro-inflammatory cytokines and inhibits pathways associated with inflammation.

The biological activities of 6β-acetoxy-5-epilimonin can be attributed to various mechanisms:

- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways through the activation of caspases.

- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase in cancer cells.

- Inhibition of NF-kB Pathway : The compound inhibits the NF-kB signaling pathway, leading to reduced inflammation and cancer progression.

Case Studies and Research Findings

A notable case study involved administering 6β-acetoxy-5-epilimonin to mice with induced tumors. The results showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。